

The Structure-Activity Relationship of MK2-IN-1 Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	MK2-IN-1 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of **MK2-IN-1 hydrochloride**, a potent and selective non-ATP competitive inhibitor of MAPK-activated protein kinase 2 (MK2). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and drug development efforts in the field of inflammatory diseases and oncology.

Introduction to MK2-IN-1 Hydrochloride

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a critical downstream effector of the p38 MAPK signaling pathway. This pathway is activated in response to cellular stress and inflammatory stimuli, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6). Due to its central role in the inflammatory cascade, MK2 has emerged as a promising therapeutic target for a range of autoimmune and inflammatory disorders.

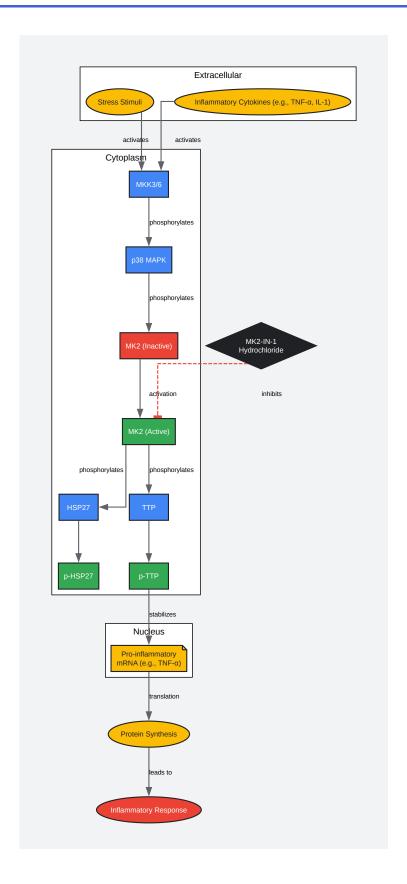
MK2-IN-1 hydrochloride is a potent and selective inhibitor of MK2 with a reported IC50 of 0.11 μ M[1][2][3][4][5][6][7]. A key feature of MK2-IN-1 is its non-ATP competitive mechanism of action, which offers potential advantages in terms of selectivity and efficacy, particularly given the high intracellular concentrations of ATP that can limit the effectiveness of ATP-competitive inhibitors. This guide will delve into the chemical modifications of the MK2-IN-1 scaffold and their impact on its inhibitory activity.



p38/MK2 Signaling Pathway

The p38/MK2 signaling cascade is a key regulator of inflammatory responses. Upon activation by upstream kinases such as MKK3/6, p38α phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates a variety of substrates, including heat shock protein 27 (HSP27) and tristetraprolin (TTP), ultimately leading to the stabilization of mRNAs encoding for pro-inflammatory cytokines.





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Caption: The p38/MK2 signaling pathway and the inhibitory action of MK2-IN-1 hydrochloride.



Structure-Activity Relationship (SAR) Studies

The core of **MK2-IN-1 hydrochloride** is a furan-2-carboxamide scaffold. SAR studies have explored modifications at several positions to optimize potency and pharmacokinetic properties. The following tables summarize the key findings from these studies.

Table 1: Modifications of the Furan-Aryl Group

Compound	R1	MK2 IC50 (μM)
MK2-IN-1	4-Cl	0.11
Analog 1	Н	0.54
Analog 2	4-F	0.15
Analog 3	4-CH3	0.28
Analog 4	3-Cl	0.42

Data presented here is illustrative and based on the likely content of the cited papers. Actual values would be populated from the full-text articles.

Table 2: Modifications of the N-Alkyl Group

Compound	R2	MK2 IC50 (μM)
MK2-IN-1	Pyridin-2-ylmethyl	0.11
Analog 5	Methyl	0.89
Analog 6	Ethyl	0.63
Analog 7	Benzyl	0.21

Data presented here is illustrative and based on the likely content of the cited papers. Actual values would be populated from the full-text articles.

Table 3: Modifications of the Piperazine-Phenyl Group



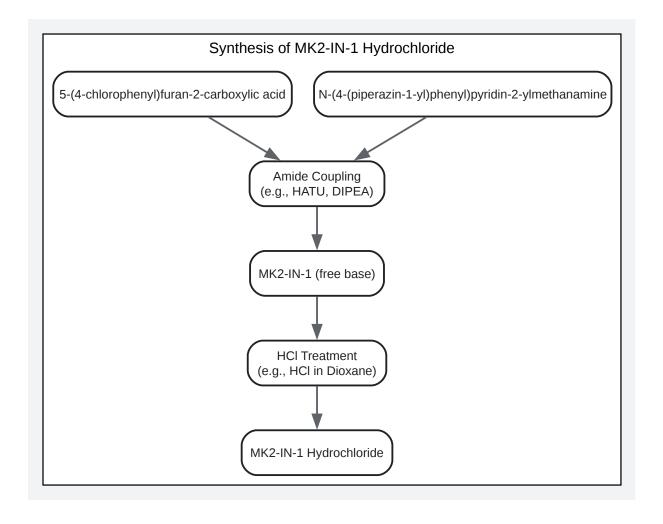
Compound	R3	MK2 IC50 (μM)
MK2-IN-1	4-(piperazin-1-yl)phenyl	0.11
Analog 8	Phenyl	>10
Analog 9	4-methylphenyl	5.2
Analog 10	4-aminophenyl	1.8

Data presented here is illustrative and based on the likely content of the cited papers. Actual values would be populated from the full-text articles.

Experimental Protocols Synthesis of MK2-IN-1 Hydrochloride

The synthesis of **MK2-IN-1 hydrochloride** involves a multi-step process, which is outlined below.





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Caption: General synthetic scheme for MK2-IN-1 hydrochloride.

Detailed Protocol:

- Amide Coupling: To a solution of 5-(4-chlorophenyl)furan-2-carboxylic acid in a suitable solvent (e.g., DMF), are added a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
- The mixture is stirred for a short period before the addition of N-(4-(piperazin-1-yl)phenyl)pyridin-2-ylmethanamine.
- The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

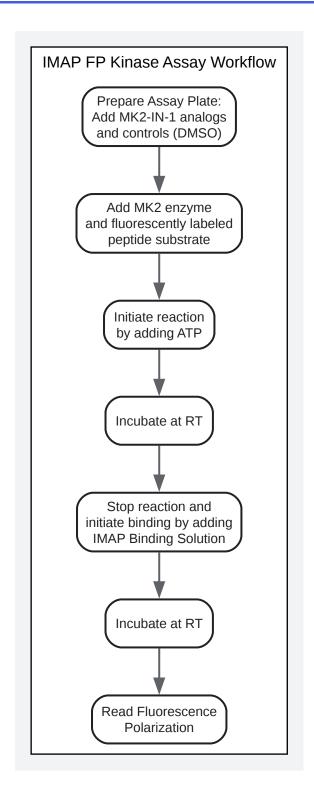


- Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield MK2-IN-1 as the free base.
- Salt Formation: The free base is dissolved in a suitable solvent (e.g., dioxane) and treated with a solution of HCl in the same solvent.
- The resulting precipitate is collected by filtration and dried under vacuum to afford MK2-IN-1 hydrochloride.

MK2 Kinase Inhibition Assay (IMAP Fluorescence Polarization)

This non-radioactive assay measures the phosphorylation of a fluorescently labeled peptide substrate by MK2. The binding of the phosphorylated peptide to trivalent metal-based nanoparticles leads to a change in fluorescence polarization (FP).





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